molecular formula C12H15ClFNO B6646206 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide

2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide

Cat. No. B6646206
M. Wt: 243.70 g/mol
InChI Key: OJXMYUTZFORLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide, also known as Lorcaserin, is a chemical compound that belongs to the class of drugs known as serotonin receptor agonists. It is a weight loss drug that was approved by the FDA in 2012 for the treatment of obesity. Lorcaserin works by activating the serotonin 2C receptor in the brain, which helps to reduce appetite and promote weight loss.

Mechanism of Action

2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide works by activating the serotonin 2C receptor in the brain. This receptor is involved in the regulation of appetite and food intake. Activation of the serotonin 2C receptor by 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide leads to a decrease in appetite and an increase in feelings of fullness, which helps to reduce food intake and promote weight loss.
Biochemical and Physiological Effects:
2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in obese patients. In addition, 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide has been shown to improve metabolic parameters, such as blood glucose levels, insulin sensitivity, and lipid profiles. 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide has a number of advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It has been extensively studied in preclinical and clinical trials, and its safety profile is well established. However, there are also limitations to the use of 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide in lab experiments. It is a drug that is approved for human use, which means that it may not be suitable for certain types of experiments. In addition, the cost of 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide may be prohibitive for some researchers.

Future Directions

There are a number of future directions for research on 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide. One area of interest is the potential use of 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide in the treatment of other conditions, such as diabetes, cardiovascular disease, and psychiatric disorders. Another area of interest is the development of new drugs that target the serotonin 2C receptor, which may have improved efficacy and safety profiles compared to 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide. Finally, there is a need for further research on the long-term effects of 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide, particularly with regard to its effects on weight loss maintenance and the prevention of weight regain.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide involves the reaction of 4-fluoro-α-methylbenzylamine with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with N-methylpropan-2-amine to yield 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide.

Scientific Research Applications

2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide has been extensively studied for its potential use in the treatment of obesity. It has been shown to be effective in reducing body weight and improving metabolic parameters in obese patients. In addition, 2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide has been studied for its potential use in the treatment of other conditions, such as diabetes, cardiovascular disease, and psychiatric disorders.

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-12(2,8-15-11(16)7-13)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXMYUTZFORLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCl)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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